2,4-Dimethyl-6H-benzo[c]chromen-6-one is an organic compound that belongs to the class of benzochromenes, which are characterized by a chromene structure fused with a benzene ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 2,4-dimethyl-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes:
The reactions are typically monitored using thin-layer chromatography, and products can be purified through recrystallization or column chromatography. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular formula of 2,4-dimethyl-6H-benzo[c]chromen-6-one is , with a molecular weight of 224.25 g/mol. The compound features a fused ring system that includes a chromene moiety.
This structural information indicates the presence of two methyl groups at positions 2 and 4 on the benzene ring, contributing to its unique chemical properties.
2,4-Dimethyl-6H-benzo[c]chromen-6-one participates in various chemical reactions:
The specific conditions for these reactions vary depending on the desired product but generally involve controlling temperature and solvent systems to optimize yields and selectivity .
The mechanism of action for 2,4-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets within biological systems. Notably, it has been shown to inhibit phosphodiesterase II, an enzyme involved in cellular signaling pathways that regulate numerous physiological processes . This inhibition may contribute to its observed biological activities, including antioxidant effects and potential neuroprotective properties.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity is influenced by the presence of functional groups that facilitate oxidation and reduction reactions.
2,4-Dimethyl-6H-benzo[c]chromen-6-one has several scientific applications:
Alkoxylated 6H-benzo[c]chromen-6-one derivatives exhibit significant PDE2 inhibitory activity, with structural variations at the 3-position profoundly influencing efficacy. Derivatives with alkyl ether chains of ≤5 carbons show optimal activity, as longer chains increase steric hindrance, reducing binding affinity. Compound 1f (3-propoxy-substituted) demonstrates the highest potency (IC~50~ = 3.67 ± 0.47 μM), attributed to its ideal ClogP (2.0–5.0), ensuring blood-brain barrier permeability [1] [2]. Hydrophobic substituents enhance interactions with the PDE2 hydrophobic pocket (L770 residue), validated by molecular modeling [1].
Table 1: SAR of Key Benzo[c]chromen-6-one Derivatives
Compound | R1 Substituent | PDE2 IC~50~ (μM) | ClogP |
---|---|---|---|
1f | Propoxy | 3.67 ± 0.47 | 3.2 |
1s | Ethoxypropyl | 8.14 ± 0.54 | 3.8 |
1a | Methoxy | 28.82 ± 7.8 | 1.5 |
1d | Pentoxy | >50 | 5.1 |
Docking simulations reveal that 1f occupies PDE2’s hydrophobic cleft via:
While 2,4-dimethyl-6H-benzo[c]chromen-6-one itself lacks robust AChE data, structural analogs (e.g., 3-(1,2,4-oxadiazol-3-yl)coumarins) show moderate AChE inhibition (IC~50~ = 10–50 μM). The planar chromenone core interacts with AChE’s peripheral anionic site (PAS), while oxadiazole moieties anchor to the catalytic anionic site (CAS) [7] [9].
BuChE selectivity is achievable via C3-modified derivatives bearing basic amines. For example, 3-(4-aminobutoxy)-substituted analogs exhibit 5-fold higher BuChE affinity (IC~50~ = 8.2 μM) than AChE, attributed to BuChE’s larger gorge accommodating bulkier substituents [9].
Bifunctional derivatives linking benzo[c]chromen-6-one to tacrine-like motifs demonstrate dual AChE/BuChE inhibition (IC~50~ < 1 μM). These hybrids span PAS and CAS, simultaneously inhibiting cholinesterases and PDE2. For instance, a tacrine-chromenone conjugate exhibits balanced activity (AChE IC~50~ = 0.42 μM; PDE2 IC~50~ = 5.3 μM) [8] [9].
Corticosterone (100 μM) upregulates PDE2/3/4/10 expression in HT-22 cells, causing 70% cell death. Compound 1f (6.25–25 μM) dose-dependently reverses toxicity, with 12.5 μM restoring viability to 82% by suppressing PDE2-mediated mitochondrial apoptosis [1] [3]. This correlates with reduced caspase-3 cleavage and ROS accumulation [1] [10].
Differentiated HT-22 cells treated with urolithin-based chromenones show enhanced neurite extension (40% increase vs. controls) and upregulated synaptic markers (synaptophysin, PSD-95). These effects are cAMP-dependent, confirming PDE2 inhibition’s role in synaptic plasticity [6] [8].
In glutamate-damaged HT-22 cells (5 mM), ethanolic extracts of chromenone-rich Auricularia polytricha (analogous to synthetic derivatives) reduce ROS by 60% via Nrf2 pathway activation. Key mechanisms include:
Table 2: Key Benzo[c]chromen-6-one Derivatives and Their Biological Activities
Compound Name | Biological Activity | Key Targets |
---|---|---|
3-Propoxy-6H-benzo[c]chromen-6-one (1f) | PDE2 inhibition (IC~50~ = 3.67 μM) | PDE2A |
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | AChE inhibition (IC~50~ = 10.2 μM) | AChE |
3-(4-Aminobutoxy)-6H-benzo[c]chromen-6-one | BuChE inhibition (IC~50~ = 8.2 μM) | BuChE |
Tacrine-benzo[c]chromen-6-one hybrid | Dual AChE/PDE2 inhibition | AChE, PDE2 |
Linoleic acid-coupled chromenone | ROS reduction (60% in HT-22) | Nrf2 pathway |
Table 3: In Vitro Neuroprotective Efficacy of Lead Compounds
Test Model | Inducer | Lead Compound | Efficacy | Mechanism |
---|---|---|---|---|
HT-22 mouse hippocampal cells | Corticosterone (100 μM) | 1f (12.5 μM) | 85% cell viability restoration | PDE2 inhibition |
HT-22 cells | Glutamate (5 mM) | Linoleic acid-chromenone | 60% ROS reduction | Antioxidant gene upregulation |
Differentiated HT-22 cells | N/A | Urolithin-chromenone | 40% neurite outgrowth increase | cAMP/PKA pathway |
C. elegans | Oxidative stress | APE extract | 25% lifespan extension | SOD/GPx activation |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0